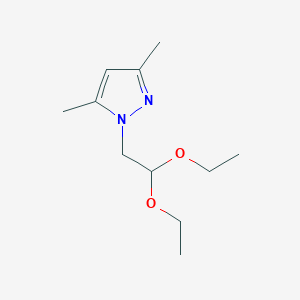

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADNAQKXUCTGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C(=CC(=N1)C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

This guide provides a comprehensive technical overview of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, potential applications, and safe handling procedures, grounded in established scientific principles and methodologies.

Introduction and Chemical Identity

This compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities.[1][2][3] This particular derivative is characterized by a 2,2-diethoxyethyl substituent at the N1 position and two methyl groups at the C3 and C5 positions of the pyrazole ring. The acetal group (diethoxyethyl) serves as a masked aldehyde, offering a versatile functional handle for further synthetic transformations.

CAS Number: 902837-60-9[4]

Molecular Formula: C11H20N2O2[4]

Molecular Weight: 212.29 g/mol [4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and analytical characterization.

| Property | Value | Source |

| CAS Number | 902837-60-9 | [4] |

| Molecular Formula | C11H20N2O2 | [4] |

| Molecular Weight | 212.29 | [4] |

| Appearance | White solid | [5] |

| Melting Point | 107.5 °C (for 3,5-dimethylpyrazole) | [5] |

| Boiling Point | 218 °C (for 3,5-dimethylpyrazole) | [5] |

Note: Some physical properties are for the parent compound, 3,5-dimethylpyrazole, and may vary for the title compound.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the N-alkylation of 3,5-dimethylpyrazole with a suitable electrophile, in this case, 2-bromo-1,1-diethoxyethane. The choice of a phase transfer catalyst in an aqueous-organic biphasic system is a common and efficient method for such alkylations.[6]

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable organic solvent such as toluene.

-

Addition of Reagents: Add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) followed by a catalytic amount of a phase transfer catalyst, for instance, tetrabutylammonium chloride (TBAC).

-

Alkylation: To the stirred biphasic mixture, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 40-50°C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8] The title compound, with its unique substitution pattern, presents several avenues for exploration in drug development.

Potential as a Building Block

The diethoxyethyl group is a stable protecting group for an aldehyde functionality. This masked aldehyde can be deprotected under acidic conditions to reveal a highly reactive formyl group, which can then be used in a variety of subsequent chemical transformations. This makes this compound a valuable intermediate for the synthesis of more complex molecules.

Caption: Synthetic utility of the masked aldehyde functionality.

Exploration of Biological Activity

Given the prevalence of the pyrazole core in bioactive molecules, this compound and its derivatives are prime candidates for biological screening. Areas of interest include:

-

Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy.[1]

-

Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.[1]

-

Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[3]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally related pyrazole derivatives.

Hazard Identification

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12][13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a versatile chemical entity with considerable potential for applications in synthetic organic chemistry and drug discovery. Its masked aldehyde functionality provides a strategic advantage for the elaboration into more complex molecular architectures. As with all pyrazole derivatives, this compound and its future iterations warrant investigation for a range of biological activities. Adherence to stringent safety protocols is paramount during its handling and use in research and development settings.

References

-

ChemWhat. 1-(2,2-DIETHOXY-ETHYL)-3,5-DIMETHYL-1H-PYRAZOLE CAS#: 902837-60-9. Available from: [Link]

-

Organic Syntheses. 5-BENZO[4][14]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Available from: [Link]

-

PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole. Available from: [Link]

-

PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available from: [Link]

-

Angene Chemical. Safety Data Sheet: Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet: 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Available from: [Link]

-

PubChem. 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-. Available from: [Link]

-

ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available from: [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

Trade Science Inc. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available from: [Link]

-

Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

-

ResearchGate. Examples for pharmacologically important pyrazoles. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemwhat.com [chemwhat.com]

- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 6. publishatcj.com [publishatcj.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole molecular weight

An In-depth Technical Guide to 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate. The document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and structural features. A validated, step-by-step synthetic protocol based on the Knorr pyrazole synthesis is presented, including mechanistic insights and characterization methodologies. Furthermore, the guide explores the strategic application of this molecule in medicinal chemistry and organic synthesis, particularly highlighting its role as a stable, protected precursor to a reactive aldehyde. This document serves as an essential resource for scientists leveraging pyrazole scaffolds in drug discovery and complex molecule synthesis.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold is present in a multitude of biologically active compounds and approved pharmaceuticals.[3] The metabolic stability of the pyrazole nucleus and its capacity for versatile substitution make it a privileged structure in drug design, leading to compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][4][5] The compound this compound represents a strategically important derivative, designed not as a final active pharmaceutical ingredient (API), but as a versatile and stable intermediate for further synthetic elaboration.

Physicochemical and Structural Properties

The foundational characteristics of this compound are summarized below. Accurate knowledge of these properties is critical for stoichiometric calculations, analytical characterization, and reaction planning.

The molecular structure features a 3,5-dimethyl-substituted pyrazole core. The N1 position is alkylated with a 2,2-diethoxyethyl group. This side chain contains an acetal functional group, which serves as a stable protecting group for an aldehyde. This latent functionality is the key to the compound's utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Weight | 212.29 g/mol | [6] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [6] |

| CAS Number | 902837-60-9 | [6] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCOCC(N1N=C(C)C=C1C)OCC | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[3] This method is favored due to its high efficiency, operational simplicity, and the use of readily available starting materials.

The core reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione), with a substituted hydrazine, (2,2-diethoxyethyl)hydrazine. The mechanism proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq) and (2,2-diethoxyethyl)hydrazine (1.05 eq) to absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture. The acid catalyzes the imine formation and subsequent cyclization.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. This removes the acetic acid catalyst and any water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, a combination of spectroscopic methods is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals confirming the structure. Key resonances would include: two singlets for the non-equivalent methyl groups at the C3 and C5 positions of the pyrazole ring, a singlet for the C4 proton of the pyrazole ring, a triplet for the methine proton of the acetal (-CH(OEt)₂), a doublet for the methylene protons adjacent to the pyrazole ring (-N-CH₂-), and overlapping quartets and triplets for the ethoxy groups of the acetal.

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure, showing distinct signals for the two pyrazole methyl carbons, the three aromatic carbons of the pyrazole ring, and the carbons of the diethoxyethyl side chain.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 213.30.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations, C=C and C=N stretching from the pyrazole ring, and strong C-O stretching vibrations from the acetal group.

Application as a Synthetic Intermediate

The primary value of this compound lies in its function as a stable, masked aldehyde. The acetal group is robust under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal the aldehyde functionality. This strategy is crucial in multi-step syntheses where a reactive aldehyde would not tolerate preceding reaction conditions.

Deprotection and Elaboration Workflow

Caption: Deprotection of the acetal and subsequent synthetic utility.

This unmasked aldehyde, (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, is a powerful building block. It can undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, including:

-

Reductive Amination: To introduce diverse amine functionalities, a common strategy in building libraries of drug candidates.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, enabling chain extension and the introduction of new functional groups.

-

Aldol and related condensation reactions: To create more complex carbon skeletons.

This versatility makes this compound an invaluable precursor for developing novel kinase inhibitors, GPCR modulators, and other therapeutics where the pyrazole core is a key pharmacophore.[1][4]

Conclusion

This compound, with a definitive molecular weight of 212.29 g/mol , is more than a simple chemical entity.[6] It is a strategically designed synthetic intermediate whose value is rooted in the stability of its acetal protecting group and the synthetic accessibility of the pyrazole core. This guide has provided the essential technical data, a reliable synthetic protocol, and a clear rationale for its application in advanced organic synthesis and drug discovery. For researchers working with heterocyclic scaffolds, understanding the properties and potential of this compound is key to unlocking new synthetic pathways and developing novel molecular entities.

References

-

ChemWhat. 1-(2,2-DIETHOXY-ETHYL)-3,5-DIMETHYL-1H-PYRAZOLE CAS#: 902837-60-9. Available from: [Link]

-

Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. Available from: [Link]

-

PubChem. 1H-Pyrazole,4-(2-ethoxyethyl)-3,5-dimethyl-. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available from: [Link]

-

ResearchGate. Pyrazoles. Available from: [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Medicinal Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available from: [Link]

-

PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available from: [Link]

-

Frontiers in Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Frontiers. Available from: [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Global Research Online. Available from: [Link]

-

Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]

-

PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of pyrazole. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemwhat.com [chemwhat.com]

Spectroscopic Scrutiny of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole. While direct experimental spectra for this specific molecule are not publicly available, this document synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data from its constituent moieties: the 3,5-dimethyl-1H-pyrazole core and the 1-(2,2-diethoxyethyl) substituent. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds. We will delve into the causal logic behind the predicted spectral features and provide field-proven protocols for acquiring and interpreting such data.

Introduction: The Structural Significance of this compound

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile coordination properties. The title compound, this compound, incorporates a protected aldehyde functionality in the form of a diethyl acetal, making it a valuable intermediate for further synthetic transformations. Accurate spectroscopic characterization is paramount to confirm its molecular structure, assess purity, and understand its electronic properties. This guide provides a comprehensive, albeit predictive, spectroscopic profile to aid in these endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of 3,5-dimethylpyrazole and diethyl acetals, with adjustments for the electronic effects of N-alkylation on the pyrazole ring.[1][2][3][4]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.85 | s | 1H | H-4 (pyrazole) | The lone proton on the pyrazole ring is expected to be a singlet. Its chemical shift is slightly downfield from unsubstituted 3,5-dimethylpyrazole due to the electron-withdrawing effect of the N-substituent.[1] |

| ~4.60 | t, J ≈ 5.5 Hz | 1H | CH (acetal) | The methine proton of the acetal group will appear as a triplet due to coupling with the adjacent methylene protons. |

| ~4.15 | d, J ≈ 5.5 Hz | 2H | N-CH₂ | These methylene protons are adjacent to the pyrazole nitrogen and the acetal methine, leading to a doublet. |

| ~3.60 | m | 4H | O-CH₂ (ethoxy) | The two methylene groups of the ethoxy substituents are diastereotopic and will likely appear as a complex multiplet. |

| ~2.25 | s | 3H | C3-CH₃ (pyrazole) | Methyl group at the C3 position of the pyrazole ring. |

| ~2.20 | s | 3H | C5-CH₃ (pyrazole) | Methyl group at the C5 position of the pyrazole ring, slightly shielded compared to the C3-methyl. |

| ~1.18 | t, J ≈ 7.0 Hz | 6H | CH₃ (ethoxy) | The two methyl groups of the ethoxy substituents will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C3 (pyrazole) | The chemical shift is similar to that in 3,5-dimethylpyrazole.[2][4][5] |

| ~139.5 | C5 (pyrazole) | Slightly shielded compared to C3.[2][4][5] |

| ~105.5 | C4 (pyrazole) | The methine carbon of the pyrazole ring.[2][4][5] |

| ~101.0 | CH (acetal) | The acetal carbon typically appears in this region. |

| ~62.0 | O-CH₂ (ethoxy) | Methylene carbons of the ethoxy groups. |

| ~50.0 | N-CH₂ | The methylene carbon attached to the pyrazole nitrogen. |

| ~15.0 | CH₃ (ethoxy) | Methyl carbons of the ethoxy groups. |

| ~13.5 | C5-CH₃ (pyrazole) | Methyl carbon at the C5 position.[2][4][5] |

| ~11.0 | C3-CH₃ (pyrazole) | Methyl carbon at the C3 position.[2][4][5] |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[6][7][8][9] The use of a high-purity solvent is crucial to avoid interfering signals.[10] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 15 ppm.

-

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 220 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Causality in NMR Predictions: The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the pyrazole ring will deshield the adjacent methylene protons of the substituent. The acetal protons and carbons are expected to have chemical shifts characteristic of such functional groups. The choice of solvent can influence chemical shifts; CDCl₃ is a common non-polar solvent, and shifts may vary in more polar solvents like DMSO-d₆ or MeOD.[11][12][13][14]

Visualization of Predicted NMR Assignments

Caption: Predicted NMR structural assignments.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is a composite of the vibrational modes of the pyrazole ring and the acetal group.[15][16][17][18][19][20][21][22]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2975-2850 | Medium-Strong | C-H stretching (aliphatic) | Characteristic of the methyl and methylene groups in the diethoxyethyl substituent. |

| ~1550 | Medium | C=N stretching (pyrazole) | A characteristic stretching vibration of the pyrazole ring. |

| ~1460 | Medium | C-H bending (CH₂, CH₃) | Scissoring and asymmetrical bending vibrations of the aliphatic groups. |

| 1150-1050 | Strong | C-O stretching (acetal) | The strong C-O single bond stretching is a hallmark of ethers and acetals.[19][20][21][22] |

| ~800 | Medium-Weak | C-H out-of-plane bending (pyrazole) | Bending vibration of the C-H bond on the pyrazole ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid) : If the compound is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[23][24][25]

-

Sample Preparation (Solid as KBr pellet) : If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[23][24][26]

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality in IR Predictions: The predicted vibrational frequencies are based on the expected bond strengths and molecular geometry. The C-O bonds in the acetal are strong and polar, leading to intense absorption bands. The pyrazole ring has characteristic stretching and bending modes.

Visualization of Key Functional Groups for IR

Caption: Key molecular regions for IR analysis.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. The predicted mass spectrum of this compound is based on the known fragmentation pathways of pyrazoles and acetals.[27][28][29][30][31][32][33]

Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Rationale |

| 212 | [M]⁺ | Molecular ion. |

| 167 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical is a common fragmentation pathway for diethyl acetals.[33] |

| 137 | [M - CH(OCH₂CH₃)₂]⁺ | Cleavage of the bond between the pyrazole ring and the substituent. |

| 103 | [CH(OCH₂CH₃)₂]⁺ | The diethoxyethyl cation is a stable fragment.[33] |

| 96 | [C₅H₈N₂]⁺ | The 3,5-dimethylpyrazole radical cation.[27][28][31] |

| 73 | [CH(OCH₂CH₃)]⁺ | Further fragmentation of the acetal moiety. |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[34][35][36][37][38]

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI) :

-

Infuse the sample solution directly into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

-

Acquire data in positive ion mode.

-

-

Data Acquisition (EI) :

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

-

Use a standard electron energy of 70 eV.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Causality in MS Predictions: The predicted fragmentation pattern is governed by the relative stability of the resulting ions and neutral fragments. The cleavage of the C-O and C-N bonds alpha to the pyrazole ring and the acetal group is expected to be facile.

Visualization of Predicted MS Fragmentation

Caption: Plausible MS fragmentation pathways.

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of this compound. By leveraging established spectroscopic data for its constituent fragments, we have constructed a comprehensive set of expected NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectra. This guide serves as a valuable resource for the unambiguous identification and characterization of this and related pyrazole derivatives, facilitating their application in research and development. It is important to reiterate that the presented spectral data are predictive and should be confirmed by experimental analysis.

References

-

Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives. (n.d.). PubMed. [Link]

-

How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. [Link]

-

Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (n.d.). Taylor & Francis Online. [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. [Link]

-

Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. (1967). Semantic Scholar. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). OSU Chemistry. [Link]

-

Sample preparation for FT-IR. (n.d.). Unknown Source. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. (1967). Canadian Science Publishing. [Link]

-

High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (n.d.). Canadian Science Publishing. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. [Link]

-

How to make an NMR sample. (n.d.). University of Durham. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

How to prepare IR samples? (n.d.). ResearchGate. [Link]

-

Acetal. (n.d.). PubChem. [Link]

-

The FT-IR spectrum of 3,5-dimethylpyrazole. (n.d.). ResearchGate. [Link]

-

IR Sample Preparation: A Practical Guide Goals. (n.d.). Andrew R. Barron. [Link]

-

Preparing a sample for infrared spectroscopy. (2016, June 7). YouTube. [Link]

-

How many peaks appear in the ¹H NMR spectrum of 3,5-dimethylpyrazole? (2023, September 4). Brainly. [Link]

-

Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. (2014, March 24). Royal Society of Chemistry. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford. [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

3,5-Dimethylpyrazole. (n.d.). NIST WebBook. [Link]

-

Ketene, diethyl acetal. (n.d.). NIST WebBook. [Link]

-

3,5-Dimethylpyrazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

3,5-Dimethylpyrazole. (n.d.). PubChem. [Link]

-

3,5-Dimethylpyrazole. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry of the Acetal Derivatives of... (n.d.). ACS Publications. [Link]

-

Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. (n.d.). PMC. [Link]

-

Sample Preparation. (n.d.). Stanford University Mass Spectrometry. [Link]

-

3,5-Dimethylpyrazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

The syntheses and infrared spectra of some acetals and ketals. (n.d.). RSC Publishing. [Link]

-

Acetaldehyde diethyl acetal - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. [Link]

-

The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. (n.d.). arkat usa. [Link]

-

phenylacetaldehyde diethyl acetal. (2008, October 21). MassBank. [Link]

-

3,5-Dimethylpyrazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

Mass Spectra of Acetal-Type Compounds. (n.d.). ACS Publications. [Link]

-

Ethane, 1,1-diethoxy-. (n.d.). NIST WebBook. [Link]

Sources

- 1. 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. scribd.com [scribd.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. reddit.com [reddit.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3,5-Dimethylpyrazole(67-51-6) IR Spectrum [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Ketene, diethyl acetal [webbook.nist.gov]

- 20. PROPIONALDEHYDE DIETHYL ACETAL(4744-08-5) IR Spectrum [chemicalbook.com]

- 21. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 22. spectrabase.com [spectrabase.com]

- 23. eng.uc.edu [eng.uc.edu]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 28. spectrabase.com [spectrabase.com]

- 29. datapdf.com [datapdf.com]

- 30. massbank.eu [massbank.eu]

- 31. spectrabase.com [spectrabase.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Ethane, 1,1-diethoxy- [webbook.nist.gov]

- 34. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 35. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 36. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 37. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

An In-Depth Technical Guide to the Synthesis of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established Knorr pyrazole synthesis, a robust and versatile method for the formation of the pyrazole ring system. This document will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the characterization of the final product. The guide is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science who require a thorough understanding of the preparation of N-substituted pyrazoles.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability to introduce various substituents onto the pyrazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive target for synthetic chemists.

The target molecule, this compound, features a diethoxyethyl group at the N1 position of the 3,5-dimethylpyrazole core. This substituent can influence the molecule's solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles in drug candidates.

The Knorr Pyrazole Synthesis: A Cornerstone of Heterocyclic Chemistry

The synthesis of this compound is achieved through the Knorr pyrazole synthesis. This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this specific case, the reactants are acetylacetone (a 1,3-dicarbonyl compound) and 2,2-diethoxyethylhydrazine (a substituted hydrazine).

Reaction Mechanism: A Step-by-Step Look

The mechanism of the Knorr pyrazole synthesis is a well-elucidated pathway that proceeds through several key steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl groups of the acetylacetone.

-

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to Form a Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Second Dehydration and Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.

The use of an acid catalyst can facilitate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: A Detailed Guide

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Synthesis of the Starting Material: 2,2-Diethoxyethylhydrazine

As 2,2-diethoxyethylhydrazine is not readily commercially available, its synthesis is a prerequisite for the main reaction. A plausible synthetic route involves the reaction of aminoacetaldehyde diethyl acetal with a suitable nitrosating agent, followed by reduction. However, for the purpose of this guide, we will assume the availability of this starting material. Should a synthesis be required, a thorough literature search for the preparation of substituted hydrazines is recommended.

Synthesis of this compound

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Acetylacetone | 100.12 | 1.0 g | 9.99 |

| 2,2-Diethoxyethylhydrazine | 148.21 | 1.48 g | 9.99 |

| Glacial Acetic Acid | 60.05 | 0.5 mL | - |

| Ethanol | 46.07 | 20 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetylacetone (1.0 g, 9.99 mmol) and ethanol (20 mL).

-

Addition of Hydrazine: While stirring, add 2,2-diethoxyethylhydrazine (1.48 g, 9.99 mmol) to the solution.

-

Catalyst Addition: Add glacial acetic acid (0.5 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 30 mL of diethyl ether and 30 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.

-

Washing: Wash the organic layer with brine (2 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Figure 2: Step-by-step experimental workflow for the synthesis.

Product Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~5.8 (s, 1H, pyrazole-H4), ~4.6 (t, 1H, CH(OEt)₂), ~4.1 (d, 2H, N-CH₂), ~3.6-3.4 (m, 4H, OCH₂CH₃), ~2.2 (s, 3H, pyrazole-CH₃), ~2.1 (s, 3H, pyrazole-CH₃), ~1.1 (t, 6H, OCH₂CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~148 (C3), ~139 (C5), ~106 (C4), ~101 (CH(OEt)₂), ~63 (OCH₂CH₃), ~54 (N-CH₂), ~15 (OCH₂CH₃), ~13 (pyrazole-CH₃), ~11 (pyrazole-CH₃).

-

-

Mass Spectrometry (ESI+):

-

m/z: Calculated for C₁₁H₂₀N₂O₂ [M+H]⁺: 213.15. Found: 213.15.

-

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common solvent for Knorr pyrazole synthesis as it is polar enough to dissolve the reactants and facilitates the reaction without interfering with the mechanism.

-

Catalyst: Glacial acetic acid serves as a mild acid catalyst to activate the carbonyl groups of acetylacetone towards nucleophilic attack.

-

Work-up: The use of saturated sodium bicarbonate solution during the work-up is to neutralize the acidic catalyst. The subsequent washing with brine helps to remove any remaining water-soluble impurities.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Conclusion

The synthesis of this compound from acetylacetone via the Knorr pyrazole synthesis is a reliable and straightforward procedure. This guide provides a comprehensive framework for its preparation, from the underlying chemical principles to a detailed experimental protocol and characterization data. The versatility of the Knorr synthesis allows for the preparation of a wide range of substituted pyrazoles, making it an invaluable tool for researchers in drug discovery and materials science.

References

-

Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2597–2599. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2,2-Diethoxyethyl)-3,5-dimethyl-1H-pyrazole: Precursor Selection and Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delves into the selection and properties of the core precursors, provides detailed, field-proven experimental protocols, and explores alternative synthetic strategies. The primary focus is on the robust and widely adopted Knorr pyrazole synthesis, with a thorough examination of the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, forming the core of blockbuster drugs such as the COX-2 inhibitor Celecoxib and finding applications as anti-inflammatory, anticancer, and antimicrobial agents.[2] The specific target of this guide, this compound, incorporates a versatile diethoxyethyl side chain at the N1 position, which can serve as a masked aldehyde, offering a reactive handle for further synthetic transformations. Understanding the efficient synthesis of this molecule is therefore of considerable value.

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[3][4] This guide will primarily focus on the application of the Knorr synthesis for the preparation of our target molecule, detailing the critical precursors and the mechanistic underpinnings of the reaction.

Core Precursors: Selection and Physicochemical Properties

The successful synthesis of this compound via the Knorr pathway is contingent on two primary precursors. The selection of these starting materials is the first critical decision in the synthetic workflow.

The 1,3-Dicarbonyl Moiety: Acetylacetone (2,4-Pentanedione)

Acetylacetone is the foundational building block that forms the 3,5-dimethylpyrazole core. Its two carbonyl groups, separated by a methylene, provide the perfect electrophilic centers for condensation with a dinucleophilic hydrazine.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | |

| Molar Mass | 100.12 g/mol | |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 140 °C | [5] |

| Density | 0.975 g/cm³ | |

| CAS Number | 123-54-6 | [6] |

Causality of Choice: Acetylacetone is a symmetrical diketone. This symmetry is a key advantage as it eliminates the possibility of forming regioisomers during the cyclization with a substituted hydrazine, leading to a single, well-defined product.[3] Its commercial availability and relatively low cost further establish it as the ideal precursor for the 3,5-dimethylpyrazole moiety.

The Hydrazine Moiety: (2,2-Diethoxyethyl)hydrazine

This precursor provides the N1 substituent of the target molecule. Unlike acetylacetone, (2,2-diethoxyethyl)hydrazine is not as commonly available and often needs to be synthesized in-house.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆N₂O₂ | [7] |

| Molar Mass | 148.20 g/mol | |

| Appearance | Not widely reported; likely a liquid | |

| CAS Number | 42351-81-5 | [7] |

The most direct method for the preparation of this hydrazine derivative is the nucleophilic substitution of a suitable haloacetaldehyde diethyl acetal with hydrazine.

Workflow for (2,2-Diethoxyethyl)hydrazine Synthesis:

Caption: Synthesis of the key hydrazine precursor.

A common electrophile for this reaction is 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal).

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃BrO₂ | [8] |

| Molar Mass | 197.07 g/mol | [9] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 66-67 °C at 18 mmHg | [9] |

| Density | ~1.31 g/cm³ | [9] |

| CAS Number | 2032-35-1 | [8] |

Experimental Protocol: Synthesis of (2,2-Diethoxyethyl)hydrazine

This protocol is a representative procedure and may require optimization.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of hydrazine hydrate (e.g., 5-10 equivalents) in a suitable solvent such as ethanol.

-

Cool the flask in an ice bath.

-

Slowly add 2-bromo-1,1-diethoxyethane (1 equivalent) dropwise to the stirred hydrazine solution. The use of a large excess of hydrazine minimizes the formation of dialkylated byproducts.[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting residue can be partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification of the crude product is typically achieved by vacuum distillation to yield (2,2-diethoxyethyl)hydrazine. The purity should be assessed by NMR spectroscopy.

Primary Synthetic Pathway: The Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and high-yielding method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[11]

Reaction Workflow:

Caption: The Knorr synthesis of the target molecule.

Mechanism: The reaction is typically acid-catalyzed.[12] It begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of acetylacetone, forming a hydrazone intermediate after the loss of a water molecule.[3] The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Knorr synthesis and should be optimized for this specific transformation.[3][11]

-

In a round-bottom flask, combine acetylacetone (1.0 equivalent) and (2,2-diethoxyethyl)hydrazine (1.0-1.2 equivalents).

-

Add a solvent such as ethanol or 1-propanol.

-

Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[11]

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring for 1-3 hours.[3]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Alternative Synthetic Pathway: N-Alkylation of 3,5-Dimethylpyrazole

An alternative and equally viable approach is the direct N-alkylation of pre-formed 3,5-dimethylpyrazole with 2-bromo-1,1-diethoxyethane. This method can be advantageous if 3,5-dimethylpyrazole is readily available.

Reaction Workflow:

Caption: N-Alkylation route to the target molecule.

Methodology and Causality: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1,1-diethoxyethane in an SN2 reaction to form the N-C bond.

Experimental Protocol: N-Alkylation of 3,5-Dimethylpyrazole

This is a general procedure; specific conditions may vary.[6]

-

To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or sodium hydride (NaH, 1.1 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the pyrazolate anion.

-

Add 2-bromo-1,1-diethoxyethane (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

Field-Proven Insight: Phase-Transfer Catalysis (PTC)

For large-scale synthesis, phase-transfer catalysis offers a greener and more efficient alternative for the N-alkylation.[1] This method can be performed with an inexpensive inorganic base like NaOH or K₂CO₃ in a biphasic system or even without a solvent, using a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB).[1][9] The PTC facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase where it reacts with the alkylating agent.[9]

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data based on the analysis of similar pyrazole structures.[2][13][14]

-

¹H NMR:

-

Pyrazole Ring Proton (H-4): A singlet is expected around δ 5.8-6.0 ppm.

-

Pyrazole Methyl Protons (3-CH₃ and 5-CH₃): Two distinct singlets, each integrating to 3H, are expected around δ 2.1-2.3 ppm.

-

Diethoxyethyl Group (-CH(OEt)₂): A triplet around δ 4.5-4.7 ppm (1H).

-

Diethoxyethyl Group (-CH₂-N): A doublet around δ 4.0-4.2 ppm (2H).

-

Diethoxyethyl Group (-OCH₂CH₃): A quartet around δ 3.4-3.6 ppm (4H).

-

Diethoxyethyl Group (-OCH₂CH₃): A triplet around δ 1.1-1.2 ppm (6H).

-

-

¹³C NMR:

-

Pyrazole Ring Carbons (C-3 and C-5): Signals expected around δ 140-150 ppm.

-

Pyrazole Ring Carbon (C-4): A signal expected around δ 105-110 ppm.

-

Diethoxyethyl Group (-CH(OEt)₂): A signal around δ 100-102 ppm.

-

Diethoxyethyl Group (-OCH₂CH₃): A signal around δ 60-62 ppm.

-

Diethoxyethyl Group (-CH₂-N): A signal around δ 52-54 ppm.

-

Pyrazole Methyl Carbons (3-CH₃ and 5-CH₃): Signals expected around δ 11-14 ppm.

-

Diethoxyethyl Group (-OCH₂CH₃): A signal around δ 15 ppm.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₂₀N₂O₂ = 212.29 g/mol ). Common fragmentation patterns would involve the loss of ethoxy groups or cleavage of the diethoxyethyl side chain.

-

Safety and Handling of Precursors

Acetylacetone:

-

Flammable liquid and vapor.[5][6] Keep away from heat, sparks, and open flames.[5]

-

Harmful if swallowed or in contact with skin.[2]

-

Causes skin and eye irritation.[15]

-

Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

Hydrazine and its Derivatives:

-

Hydrazine and its derivatives are toxic and should be handled with extreme care.[17] They can be absorbed through the skin and are suspected carcinogens.[18][19]

-

Always work in a well-ventilated fume hood and use appropriate PPE, including gloves, lab coat, and safety goggles.

-

Hydrazine is a strong reducing agent and can react violently with oxidizing agents.[19]

-

Aqueous solutions of hydrazine are less hazardous than the anhydrous form.[17]

2-Bromo-1,1-diethoxyethane:

-

Toxic and an irritant.[8]

-

Handle with care in a fume hood, avoiding inhalation and contact with skin and eyes.[8]

-

Store in a cool, dry place away from strong oxidizing agents and acids.[8]

Conclusion

The synthesis of this compound is most reliably achieved through the Knorr pyrazole synthesis, utilizing acetylacetone and (2,2-diethoxyethyl)hydrazine as the key precursors. This method offers high yields and excellent regioselectivity due to the symmetric nature of acetylacetone. An alternative N-alkylation of 3,5-dimethylpyrazole provides a valuable secondary route, especially when facilitated by phase-transfer catalysis for improved efficiency and greener conditions. A thorough understanding of the properties and safe handling of the precursors is paramount for the successful and safe execution of these synthetic protocols. This guide provides the foundational knowledge and practical steps for researchers to confidently approach the synthesis of this and related pyrazole derivatives.

References

- Babaev, E. V., Panshina, S., Alzhapparova, N. A., & Usenova, M. S. (2025). 3a,6a-Diazapentalenes (pyrazolo[1,2-a]pyrazoles). [Journal Name, Volume(Issue), pages].

-

Penta Chemicals. (2024, April 22). Acetylacetone - SAFETY DATA SHEET. Retrieved from [Link]

-

ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

-

Piochem. (n.d.). Material Safety Data Sheet - Acetylacetone. Retrieved from [Link]

-

MDPI. (2022, May 18). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information - Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

-

NIH. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(2-Bromoethyl)-1,3-dioxane. Retrieved from [Link]

-

ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Crystal Structure of Some Novel 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-Benzo[1][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

-

ResearchGate. (2014, April 1). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-(4-Chlorophenyl)ethanone hydrazone. Retrieved from [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]

- Google Patents. (n.d.). US4963232A - Process for producing a purified hydrazine hydrate.

-

Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

- Google Patents. (n.d.). US5484511A - Process for the removal of impurities from hydrazine hydrate.

-

DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]

Sources

- 1. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]

- 2. rsc.org [rsc.org]

- 3. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]

- 4. 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)- | C8H14N2 | CID 557693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2,2-diethoxyethyl)hydrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a "Privileged Scaffold"

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its designation as a "privileged scaffold" is not arbitrary; it stems from a unique combination of physicochemical properties, synthetic accessibility, and the ability to form key interactions with a multitude of biological targets.[3][4] Over the last few decades, the number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) has surged, with therapies targeting a wide range of clinical conditions from inflammation and cancer to neurological and cardiovascular diseases.[5][6]

The inherent features of the pyrazole ring contribute significantly to its success. The N-1 nitrogen atom can act as a hydrogen bond donor, akin to a pyrrole's NH, while the N-2 nitrogen behaves as a hydrogen bond acceptor, similar to pyridine's nitrogen.[6] This dual capacity for hydrogen bonding, coupled with its ability to engage in π–π stacking interactions, allows for versatile and robust binding within enzyme active sites and receptor pockets.[6] Furthermore, the pyrazole core is metabolically stable and can serve as a bioisostere for other aromatic rings like benzene or other heterocycles, often leading to improved potency and optimized physicochemical properties such as lipophilicity and aqueous solubility.[6][7][8] This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of functionalized pyrazoles, offering field-proven insights for drug development professionals.

Synthetic Strategies: Forging the Core and Its Periphery

The utility of the pyrazole scaffold in drug discovery is fundamentally enabled by the robustness and versatility of its synthetic routes. Control over regiochemistry during ring formation is a critical consideration, as the substitution pattern dictates the molecule's three-dimensional shape and its ability to interact with the target protein.

The Knorr Pyrazole Synthesis: A Classic Workhorse

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives.[9] The choice of an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, a challenge that medicinal chemists must navigate.

-

Causality of Regioselectivity: The reaction mechanism, typically acid-catalyzed, proceeds through the initial formation of a hydrazone at one of the carbonyl groups. The more electrophilic (less sterically hindered) carbonyl is generally attacked first. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring.[10] By carefully selecting the substrates and reaction conditions (e.g., pH), the formation of the desired regioisomer can be favored. For example, in the synthesis of the renowned anti-inflammatory drug Celecoxib, the reaction between a trifluoromethylated 1,3-diketone and 4-hydrazinobenzenesulfonamide is employed.[9]

}

Knorr Pyrazole Synthesis Workflow.

Other Key Synthetic Methodologies

Beyond the Knorr synthesis, several other methods are employed to generate functionalized pyrazoles:

-

Paal-Knorr Synthesis: While more commonly associated with pyrrole and furan synthesis from 1,4-dicarbonyls, a variation using hydrazines can also yield pyrazoles.[11][12][13]

-

1,3-Dipolar Cycloadditions: Reactions between nitrile imines (generated in situ) and alkynes provide a powerful and often regioselective route to polysubstituted pyrazoles.[14]

-

Modern Catalytic Approaches: Recent advances have introduced transition-metal-catalyzed and photoredox reactions, enabling novel C-H functionalization and the construction of complex pyrazole derivatives under milder conditions.[15]

Pyrazoles as Privileged Scaffolds in Key Therapeutic Areas

The true value of the pyrazole core is demonstrated by its presence in numerous blockbuster drugs. The scaffold's ability to be strategically functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic (ADME) properties.

Anti-inflammatory Agents: Targeting COX-2

Perhaps the most famous pyrazole-containing drug is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[16]

-

Mechanism & SAR: The diaryl-substituted pyrazole structure is key to its selectivity. The sulfonamide moiety (-SO2NH2) on one of the phenyl rings at the N-1 position of the pyrazole fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform.[17][18] The trifluoromethyl (-CF3) group at the C-3 position contributes to the overall binding affinity.[2] Structure-activity relationship studies have shown that modifications to these key groups drastically affect both potency and selectivity.[19][20] For instance, replacing the sulfonamide with other groups can abolish COX-2 selectivity.

Anticancer Agents: Kinase Inhibition

Protein kinases are a major class of targets in oncology, and the pyrazole scaffold has proven to be a highly effective framework for designing potent and selective kinase inhibitors.[4][21]

-

Case Study: Ruxolitinib (Jakafi®) Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) approved for the treatment of myelofibrosis and other related disorders.[22][23][24] The drug molecule consists of a functionalized pyrazole linked to a pyrrolo[2,3-d]pyrimidine (a deazapurine) core.[22]

-

Binding Mode: The pyrrolopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. The substituted pyrazole ring extends into a more solvent-exposed region, and modifications at this position are used to optimize selectivity and physicochemical properties.[25] The cyano group on the cyclopentyl ring attached to the pyrazole is critical for its activity.

-

}

Simplified JAK-STAT signaling pathway and Ruxolitinib's point of inhibition.

-

Other Pyrazole-Based Kinase Inhibitors: Numerous other approved kinase inhibitors feature a pyrazole core, including Crizotinib (ALK/ROS1/MET inhibitor), Encorafenib (BRAF inhibitor), and Avapritinib (KIT/PDGFRA inhibitor), highlighting the scaffold's broad applicability in targeting this enzyme class.[4] SAR studies across these inhibitors consistently show that the pyrazole ring acts as a stable, well-tolerated anchor that can be decorated with various substituents to achieve desired target engagement and drug-like properties.[21][26]

CNS and Metabolic Disease Agents

The versatility of the pyrazole scaffold extends to G-protein coupled receptors (GPCRs) and other targets relevant to central nervous system (CNS) and metabolic disorders.

-

Case Study: Rimonabant (Acomplia®) Though withdrawn from the market due to psychiatric side effects, Rimonabant was a pioneering selective cannabinoid-1 (CB1) receptor antagonist/inverse agonist.[27] Its 1,5-diarylpyrazole structure became a template for extensive research in this area.

-

SAR Insights: The key structural requirements for potent CB1 antagonism in this class were identified as: (1) a 1-(2,4-dichlorophenyl) group, (2) a 5-(4-chlorophenyl) group, and (3) a piperidinyl-carboxamide group at the 3-position.[27] Bioisosteric replacement of the pyrazole core with other heterocycles like imidazoles and triazoles was explored, sometimes retaining biological activity, which validated the initial pharmacophore model.[7][28] Conversely, replacing the 5-aryl moiety with other groups, such as alkynylthiophenes, also led to the discovery of novel, potent CB1 antagonists, demonstrating the modularity of the scaffold.[29][30]

-

| Drug Name | Target(s) | Therapeutic Area | Key Pyrazole Functionality |

| Celecoxib | COX-2 | Anti-inflammatory | Diaryl-pyrazole core; N-1 phenylsulfonamide for selectivity.[16] |

| Ruxolitinib | JAK1, JAK2 | Oncology, Myelofibrosis | N-substituted pyrazole for property modulation.[24] |

| Sildenafil | PDE5 | Erectile Dysfunction | Fused pyrazolo-pyrimidinone core for target binding.[3][6] |

| Crizotinib | ALK, MET, ROS1 | Oncology (NSCLC) | Aminopyrazole core for hinge binding.[4] |

| Apixaban | Factor Xa | Anticoagulant | N-aryl pyrazole as a key structural element.[31] |

Detailed Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol describes a representative Knorr synthesis for a 1,5-diaryl-3-(trifluoromethyl)pyrazole, a core structure analogous to Celecoxib. This serves as a practical, self-validating system for researchers.

Objective: To synthesize 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)

-

4-Hydrazinobenzenesulfonamide hydrochloride (1.1 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (e.g., 2.30 g, 10 mmol).

-

Reagent Addition: Add anhydrous ethanol (40 mL) to dissolve the diketone. To this solution, add 4-hydrazinobenzenesulfonamide hydrochloride (e.g., 2.45 g, 11 mmol).

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbon more electrophilic.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure pyrazole derivative as a white solid.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Future Perspectives

The pyrazole scaffold is far from being fully exploited.[3] Future research will likely focus on several key areas:

-